Munitagine, (-)-
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Overview
Description
Munitagine, (-)-, is a pavine alkaloid isolated from the plant Argemone platyceras. It is known for its inhibitory activity against enzymes such as acetylcholinesterase and prolyl oligopeptidase, making it a compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of munitagine involves the construction of benzylisoquinoline methiodides followed by selective reduction and acid-catalyzed cyclization. The process begins with the alkylation of a Reissert compound derived from isoquinoline with appropriately substituted benzyl halides. This is followed by N-methylation, selective reduction, and acid-catalyzed cyclization to yield munitagine .
Industrial Production Methods
While specific industrial production methods for munitagine are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Munitagine undergoes various chemical reactions, including:
Oxidation: Munitagine can be oxidized to form different derivatives.
Reduction: Selective reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for selective reduction.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of munitagine, each with potentially different biological activities.
Scientific Research Applications
Munitagine has several scientific research applications:
Chemistry: It serves as a model compound for studying pavine alkaloids and their chemical properties.
Biology: Munitagine’s enzyme inhibitory activity makes it a valuable tool for studying enzyme functions and interactions.
Medicine: Its potential in treating neurodegenerative diseases like Alzheimer’s disease is a significant area of research.
Industry: While not widely used industrially, its derivatives could have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Munitagine exerts its effects primarily through enzyme inhibition. It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Additionally, it inhibits prolyl oligopeptidase, which is involved in the degradation of proline-containing peptides. This dual inhibition is particularly beneficial in addressing the multifactorial mechanisms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Laudanosine: Another pavine alkaloid with similar enzyme inhibitory activities.
Protopine: A protopine alkaloid with different structural features but similar biological activities.
Argemonine: Another alkaloid from Argemone platyceras with comparable enzyme inhibition properties.
Uniqueness
Munitagine stands out due to its dual inhibitory activity against both acetylcholinesterase and prolyl oligopeptidase. This makes it particularly effective in addressing the complex pathology of neurodegenerative diseases, setting it apart from other similar compounds .
Properties
CAS No. |
7691-07-8 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4,13-dimethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3,12-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-13-6-10-4-5-16(23-2)19(22)18(10)14(20)7-11-8-17(24-3)15(21)9-12(11)13/h4-5,8-9,13-14,21-22H,6-7H2,1-3H3 |
InChI Key |
PLGXEPHZCXBYLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC3=C(C1CC4=CC(=C(C=C24)O)OC)C(=C(C=C3)OC)O |
Origin of Product |
United States |
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